4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol
Description
4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol is a halogenated phenolic compound featuring a chloro group at the 4-position of the phenol ring and an aminomethyl group at the 2-position. The aminomethyl moiety is further substituted with a 3,4-difluorophenyl group. This structural arrangement confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science. The fluorine atoms enhance electronegativity and metabolic stability, while the chloro and phenolic groups contribute to hydrogen-bonding capabilities and reactivity .
Properties
IUPAC Name |
4-chloro-2-[(3,4-difluoroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-6,17-18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEWLANSDLTGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction Pathway
The Mannich reaction is a classical method for introducing aminomethyl groups to phenolic systems. For this compound, the reaction involves:
- Protection of the phenol as a methyl ether using iodomethane or dimethyl sulfate in alkaline conditions.
- Mannich reaction with 3,4-difluoroaniline and formaldehyde under acidic catalysis (e.g., HCl or acetic acid).
- Deprotection of the methyl ether using boron tribromide (BBr₃) or hydrobromic acid (HBr) to regenerate the phenolic hydroxyl group.
Key Observations :
Reductive Amination Strategy
An alternative route employs reductive amination between 4-chloro-2-hydroxybenzaldehyde and 3,4-difluoroaniline:
- Synthesis of 4-chloro-2-hydroxybenzaldehyde via Friedel-Crafts chlorination of salicylaldehyde, achieving ~85% regioselectivity for the para position.
- Imine formation with 3,4-difluoroaniline in ethanol under reflux.
- Reduction of the imine using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NaBH₃CN, MeOH, 0°C | 78 | 92 |
| H₂ (1 atm), Pd/C, EtOAc | 82 | 95 |
Direct Alkylation of 3,4-Difluoroaniline
This method utilizes 4-chloro-2-(chloromethyl)phenol as an electrophilic intermediate:
- Chloromethylation of 4-chlorophenol using formaldehyde and hydrochloric acid gas in the presence of zinc chloride.
- Nucleophilic substitution with 3,4-difluoroaniline in dimethylformamide (DMF) at 80–100°C.
Challenges :
- Chloromethylation is highly exothermic and requires strict temperature control (−5°C to 0°C).
- Competing hydrolysis of the chloromethyl group necessitates anhydrous conditions.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Mannich Reaction | High functional group tolerance | Requires protection/deprotection steps | 60–75 |
| Reductive Amination | Avoids harsh acidic conditions | Sensitivity of aldehyde intermediates | 75–82 |
| Direct Alkylation | Fewer synthetic steps | Risk of over-alkylation and hydrolysis | 50–65 |
Purification and Characterization
- Crystallization : The product is typically purified via recrystallization from ethyl acetate/hexane mixtures, yielding colorless crystals with a melting point of 142–144°C.
- Spectroscopic Data :
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and phenol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions . Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The exact mechanism of action for 4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol is not well-documented. it is believed to interact with specific proteins or enzymes, altering their activity and function. The molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of halogenated phenolic derivatives with structural variations in the substituents on the phenylamino group. Below is a detailed comparison with key analogs:
Structural Analogs
Electronic and Physicochemical Properties
- Thermal Stability: Chlorophenol derivatives generally exhibit higher melting points due to hydrogen bonding. The target compound’s melting point is expected to be higher than methyl-substituted analogs (e.g., MFI24) but lower than fully chlorinated derivatives (e.g., 2,4-dichlorophenol) .
Research Findings and Data Tables
Table 1: Comparative Reactivity of Chlorophenol Derivatives
Biological Activity
4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol is a compound that has garnered attention in biochemical research, particularly in proteomics. Its molecular formula is , and it has a molecular weight of 269.67 g/mol. This compound is synthesized through the reaction of 4-chlorophenol with 3,4-difluoroaniline under specific conditions, typically involving solvents like ethanol or methanol at temperatures ranging from 50 to 100°C.
The exact mechanism of action for this compound remains largely unelucidated. However, it is believed to interact with various proteins or enzymes, potentially altering their activity and function. The specific molecular targets and pathways involved in its biological effects are still under investigation .
Applications in Research
This compound is primarily utilized as a biochemical tool in proteomics research to study protein interactions and functions. Its unique structure may confer distinct biochemical properties compared to other similar compounds, making it valuable for exploring protein dynamics and interactions in biological systems .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 269.67 g/mol | Proteomics research tool | |
| 4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol | Similar | Potentially similar properties | |
| 4-Chloro-2-[(phenylamino)methyl]phenol | 233.69 g/mol | Limited data available |
This table illustrates how this compound compares with similar compounds regarding molecular structure and biological activity.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, related research highlights its potential applications:
- Proteomics Research : The compound is used as a biochemical tool for studying protein interactions and functions.
- Cytotoxicity : Related compounds have demonstrated varying levels of cytotoxicity against cancer cell lines such as HT29 and A549, indicating a potential for therapeutic applications in oncology .
- Research on Similar Compounds : Studies involving similar phenolic compounds have shown promising results in terms of anticancer activity and selective toxicity towards cancer cells versus normal cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol, and how is structural purity confirmed?
- Methodology : The compound can be synthesized via Schiff base condensation between 5-chlorosalicylaldehyde and 3,4-difluoroaniline in methanol under reflux, followed by slow evaporation to yield single crystals . Structural confirmation requires single-crystal X-ray diffraction (SCXRD) using a Bruker diffractometer (e.g., Kappa APEXII CCD) . Refinement with SHELXL validates bond lengths, angles, and hydrogen bonding patterns (e.g., O–H⋯N, S(6) ring) .
Q. What are the key crystallographic features of this compound?
- Crystal Data :
- Space group: P21/n (monoclinic) .
- Unit cell parameters: a = 12.1875(10) Å, b = 7.4438(5) Å, c = 14.3141(12) Å, β = 101.549(4)° .
- Intramolecular hydrogen bond: O–H⋯N (1.82 Å, 147°) forming an S(6) ring .
Q. How are hydrogen atoms modeled in X-ray refinement for this compound?
- Approach : H-atoms are positioned geometrically (C–H = 0.93–0.96 Å, O–H = 0.82 Å) and refined as riding atoms with isotropic displacement parameters (Uiso = 1.2–1.5 × Ueq of parent atoms) . Methyl and hydroxyl groups are constrained to ideal geometries to minimize overparameterization .
Advanced Research Questions
Q. How do substituent electronic effects influence the reactivity of this compound in oxidative transformations?
- Mechanistic Insight : The electron-withdrawing Cl and F substituents enhance phenol oxidation susceptibility by stabilizing radical intermediates. Comparative studies with analogs (e.g., 4-chloro-2-methylphenol) show faster reaction rates with MnO2 due to increased hydrophobicity and reduced steric hindrance .
- Experimental Design : Monitor Mn(II) release and quantify coupling products (e.g., dimers, quinones) via LC-MS under varying pH (pH 4–7) and ionic strength .
Q. What role do weak intermolecular interactions play in crystal packing?
- Analysis : C–H⋯π and C–H⋯Cl interactions stabilize the 3D network . Hirshfeld surface analysis (using CrystalExplorer) quantifies interaction contributions (e.g., H⋯H, H⋯C contacts). Symmetry operations (e.g., x, 1+y, z) propagate these interactions into infinite chains .
Q. How can computational methods complement experimental data in understanding this compound’s properties?
- Strategy :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare experimental vs. theoretical bond lengths/angles .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict nucleophilic/electrophilic sites for derivatization .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
